4-Bromo-2-fluoro-6-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-6-nitrophenol and its derivatives involves several chemical reactions, including electrophilic substitution and diazotization followed by nucleophilic substitution reactions. For instance, a related Schiff-base compound was synthesized using a combination of FT-IR, UV-Vis, NMR, and X-ray diffraction methods, highlighting the complex synthesis routes that can be employed to create this compound and its relatives (Bozkurt et al., 2019). Additionally, Zhou Shiyang (2012) presented a synthesis method involving bromine and nitro-chlorobenzene to produce a bromo-nitro-diphenyl ether derivative, emphasizing the versatility in synthetic approaches for creating related compounds.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
4-Bromo-2-fluoro-6-nitrophenol serves as a starting material or intermediate in chemical synthesis. For instance, nitration of certain halophenols, including compounds structurally related to 4-Bromo-2-fluoro-6-nitrophenol, leads to the formation of halo-nitrocyclohexadienones, which are valuable in synthetic organic chemistry (Clewley, Cross, Fischer, & Henderson, 1989).
Analytical Techniques
This compound is relevant in analytical chemistry, particularly in the field of gas chromatography. Its isomers have been separated using gas chromatography, showcasing its utility in analytical methods (Ma & Spiegel, 1966).
Molecular Catalysis
In molecular catalysis, derivatives of 4-Bromo-2-fluoro-6-nitrophenol have been investigated. The cyclisation of certain halopropyl-nitrophenols, including those similar to 4-Bromo-2-fluoro-6-nitrophenol, can be influenced by macrotricyclic ammonium salts, demonstrating their potential in molecular catalysis (Schmidtchen, 1986).
Metabolic Studies
4-Nitrophenol, closely related to 4-Bromo-2-fluoro-6-nitrophenol, has been used extensively as a model substrate in metabolic studies. Its metabolic profile in animal studies helps in understanding the effects of various physiological conditions on drug metabolism (Almási, Fischer, & Perjési, 2006).
Chemical Sensing and Detection
4-Bromo-2-fluoro-6-nitrophenol and its derivatives have applications in chemical sensing. For example, a study demonstrated the use of a 4-nitrophenolate based sensor for detecting halide anions, indicating the potential of such compounds in developing colorimetric sensors (Gale, Twyman, Handlin, & Sessler, 1999).
Catalysis in Reduction Reactions
Derivatives of 4-Bromo-2-fluoro-6-nitrophenol have been explored as catalysts. For instance, gold nanoparticles stabilized by ionic liquids have been used for the reduction of nitrophenol compounds, including those structurally related to 4-Bromo-2-fluoro-6-nitrophenol, showcasing their role in catalytic reduction processes (Thawarkar, Thombare, Munde, & Khupse, 2018).
Environmental and Toxicological Studies
Related nitrophenol compounds have been studied for their environmental impact and toxicological effects, such as in methanogenic systems and wastewater treatment, providing insights into the broader environmental implications of these compounds (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQVEWFMUBXEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274152 | |
Record name | 4-Bromo-2-fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-nitrophenol | |
CAS RN |
320-76-3 | |
Record name | 4-Bromo-2-fluoro-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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